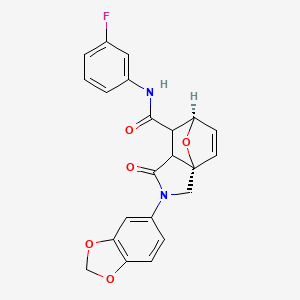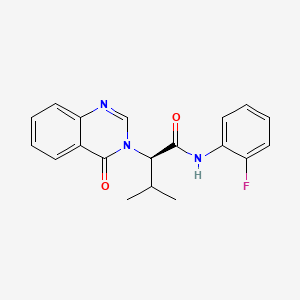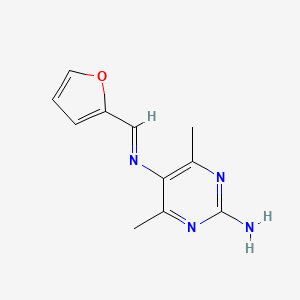![molecular formula C13H17F2NO2S B13372798 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine is a compound of significant interest in the field of organic chemistry. It features a piperidine ring substituted with a difluoromethyl phenyl sulfonyl group, making it a valuable molecule for various synthetic and industrial applications. The presence of the difluoromethyl group imparts unique chemical properties, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylpiperidine with 4-(difluoromethyl)phenylsulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The choice of solvents and reagents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions to form fluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of fluoromethyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfone
- Difluoromethyl 2-pyridyl sulfone
- Ethyl bromodifluoroacetate
Comparison: 1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine stands out due to its unique combination of a piperidine ring and a difluoromethyl phenyl sulfonyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C13H17F2NO2S |
|---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H17F2NO2S/c1-10-6-8-16(9-7-10)19(17,18)12-4-2-11(3-5-12)13(14)15/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
LEHWJZXCZZVLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)



![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
![N-[4-(methylsulfanyl)benzyl]-beta-alanine](/img/structure/B13372752.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)
![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372763.png)

methylphosphonate](/img/structure/B13372771.png)
![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)

